molecular formula C8H6N2O2 B126983 1H-Benzimidazole-5-carboxylic acid CAS No. 15788-16-6

1H-Benzimidazole-5-carboxylic acid

Cat. No. B126983
Key on ui cas rn: 15788-16-6
M. Wt: 162.15 g/mol
InChI Key: COYPLDIXZODDDL-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

Under ice cooling, thionyl chloride (2.30 ml) was added dropwise to methanol (50 ml). Then, 5-benzimidazolecarboxylic acid (5.00 g) was added, followed by heating under reflux for 5 hours. The reaction mixture was distilled under reduced pressure. The residue was pulverized in diethyl ether, followed by collection through filtration, whereby colorless crystals (6.36 g, 97%) was obtained.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N:5]1[C:9]2[CH:10]=[CH:11][C:12]([C:14]([OH:16])=[O:15])=[CH:13][C:8]=2[NH:7][CH:6]=1.[CH3:17]O>>[ClH:3].[N:5]1[C:9]2[CH:10]=[CH:11][C:12]([C:14]([O:16][CH3:17])=[O:15])=[CH:13][C:8]=2[NH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=CNC2=C1C=CC(=C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
FILTRATION
Type
FILTRATION
Details
followed by collection through filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CNC2=C1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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